REACTION_SMILES
|
[C:16]([CH3:17])([CH3:18])([CH3:19])[O:20][C:21](=[O:22])[O:23][N:24]=[C:25]([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[C:32]#[N:33].[CH3:34][OH:35].[CH:7]([N:8]([CH:9]([CH3:10])[CH3:11])[CH2:12][CH3:13])([CH3:14])[CH3:15].[NH2:1][CH:2]1[CH2:3][NH:4][CH2:5][CH2:6]1>>[NH2:1][CH:2]1[CH2:3][N:4]([C:21]([O:20][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:22])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)ON=C(C#N)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:16]([CH3:17])([CH3:18])([CH3:19])[O:20][C:21](=[O:22])[O:23][N:24]=[C:25]([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[C:32]#[N:33].[CH3:34][OH:35].[CH:7]([N:8]([CH:9]([CH3:10])[CH3:11])[CH2:12][CH3:13])([CH3:14])[CH3:15].[NH2:1][CH:2]1[CH2:3][NH:4][CH2:5][CH2:6]1>>[NH2:1][CH:2]1[CH2:3][N:4]([C:21]([O:20][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:22])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)ON=C(C#N)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:16]([CH3:17])([CH3:18])([CH3:19])[O:20][C:21](=[O:22])[O:23][N:24]=[C:25]([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[C:32]#[N:33].[CH3:34][OH:35].[CH:7]([N:8]([CH:9]([CH3:10])[CH3:11])[CH2:12][CH3:13])([CH3:14])[CH3:15].[NH2:1][CH:2]1[CH2:3][NH:4][CH2:5][CH2:6]1>>[NH2:1][CH:2]1[CH2:3][N:4]([C:21]([O:20][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:22])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)ON=C(C#N)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |